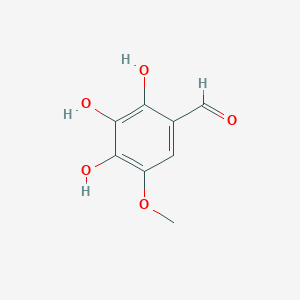
2,3,4-Trihydroxy-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trihydroxy-5-methoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of three hydroxyl groups and one methoxy group attached to a benzene ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-iodovanillin with sodium hydroxide and copper sulfate solution . This reaction yields 3,4-Dihydroxy-5-methoxybenzaldehyde, which can be further hydroxylated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and oxidation reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trihydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: 2,3,4-Trihydroxy-5-methoxybenzoic acid.
Reduction: 2,3,4-Trihydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can form Schiff bases via condensation reactions with amines .
Biology: The compound has been investigated for its antimicrobial activity. Carbohydrazone derivatives of this compound have shown activity against bacteria and fungi .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have potential as an antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trihydroxy-5-methoxybenzaldehyde is not fully understood. it is believed that the compound exerts its effects through interactions with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
3,4,5-Trimethoxybenzaldehyde: This compound has three methoxy groups attached to the benzene ring and is used as an intermediate in the synthesis of various pharmaceuticals.
2-Hydroxy-5-methoxybenzaldehyde: This compound has one hydroxyl and one methoxy group and is used in the synthesis of other organic compounds.
Uniqueness: 2,3,4-Trihydroxy-5-methoxybenzaldehyde is unique due to the presence of three hydroxyl groups and one methoxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
87997-31-7 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2,3,4-trihydroxy-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8O5/c1-13-5-2-4(3-9)6(10)8(12)7(5)11/h2-3,10-12H,1H3 |
Clave InChI |
WCRYCBZSEIKUOX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


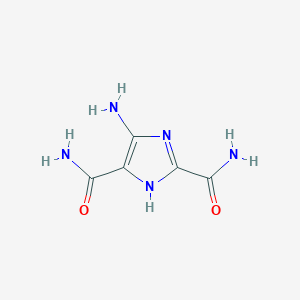
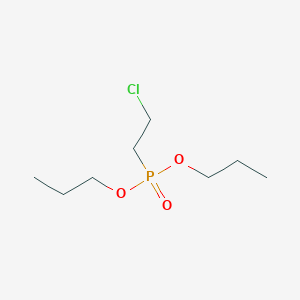
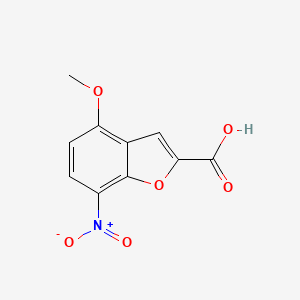
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
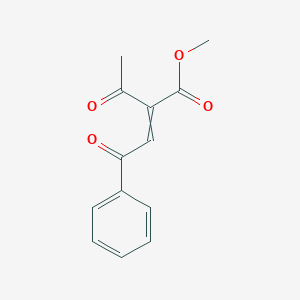
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
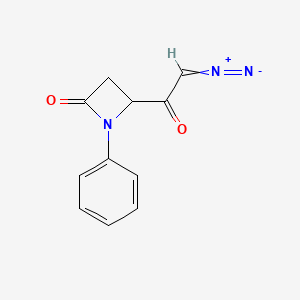
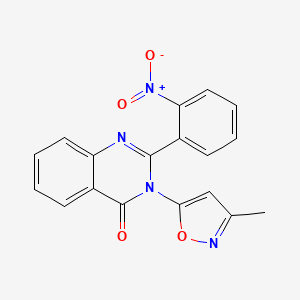
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
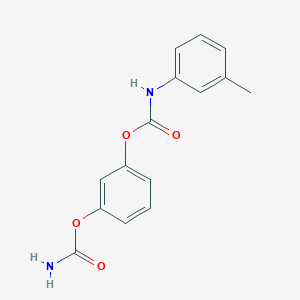
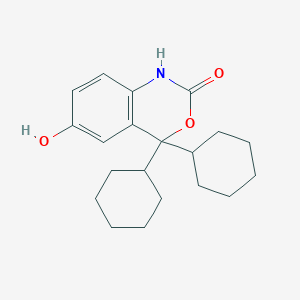
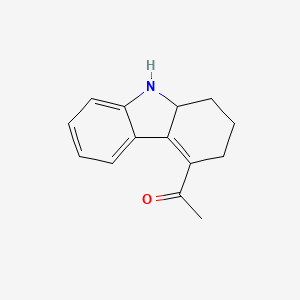
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
